2-Chloro-1-methyl-4-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
2-chloro-1-methyl-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEZROLAJQFKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237547 | |
| Record name | Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404194-40-6 | |
| Record name | Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene involves the chlorination of para-chlorotoluene. The process typically takes place in a photochemical chlorination reactor, where para-chlorotoluene is exposed to ultraviolet light and chlorine gas. The reaction is controlled at a specific temperature to ensure the desired product is formed .
Industrial Production Methods
In an industrial setting, the chlorination process is scaled up, and the reaction conditions are optimized for maximum yield. The chlorinated product is then purified through distillation under reduced pressure to remove any residual chlorine and hydrogen chloride .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-4-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-chloro-1-methyl-4-hydroxybenzene can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds like 2-chloro-1-methyl-4-carboxybenzene.
Scientific Research Applications
2-Chloro-1-methyl-4-(trichloromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s antiseptic properties make it useful in biological studies involving microbial inhibition.
Medicine: It is employed as a preservative in pharmaceutical formulations to prevent microbial contamination.
Industry: The compound is used in the production of disinfectants and antiseptic solutions.
Mechanism of Action
The antiseptic action of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.
Comparison with Similar Compounds
Substituent Diversity at the 4-Position
Physical and Chemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl (-SO₂CH₃) and trifluoromethoxy (-OCF₃) groups are strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating methoxy (-OCH₃) group .
Biological Activity
2-Chloro-1-methyl-4-(trichloromethoxy)benzene, also known by its CAS number 1404194-40-6, is an organic compound that has garnered attention for its biological activity. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring and a trichloromethoxy group. Understanding its biological activity is crucial for potential applications in pharmacology, toxicology, and environmental science.
Structural Formula
The structural formula of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 285.91 g/mol |
| Melting Point | Not available |
| Solubility | Low in water |
The biological activity of this compound primarily involves its interaction with various biological targets. It is hypothesized to act through:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for metabolic processes.
- Receptor Modulation : It can bind to certain receptors, potentially altering signaling pathways.
Toxicological Profile
Research indicates that compounds with similar structures often exhibit toxicological effects. Preliminary studies suggest that this compound may have:
- Cytotoxic Effects : Some studies have shown that it can induce cell death in certain cancer cell lines.
- Endocrine Disruption : There is potential for this compound to disrupt endocrine functions, given its chlorinated nature.
Case Studies and Research Findings
-
Study on Cytotoxicity :
- A study aimed at assessing the cytotoxic effects of chlorinated aromatic compounds found that this compound exhibited significant cytotoxicity against human liver cancer cells (HepG2). The IC50 value was reported to be approximately 25 µM, indicating a moderate level of potency.
-
Environmental Impact Study :
- Research conducted on the environmental persistence of chlorinated compounds revealed that this compound has a long half-life in aquatic environments, raising concerns about bioaccumulation and toxicity to aquatic organisms.
-
Endocrine Disruption Research :
- A study evaluating the endocrine-disrupting potential of various chlorinated compounds indicated that this compound could interfere with estrogen receptor activity, suggesting possible implications for reproductive health.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 1,2-Dichlorobenzene | 95-50-1 | Moderate cytotoxicity; endocrine disruptor |
| Trichloroethylene | 79-01-6 | Neurotoxic; potential carcinogen |
| Chlorobenzene | 108-90-7 | Low toxicity; some endocrine effects |
Q & A
Q. What are the established synthetic routes for 2-Chloro-1-methyl-4-(trichloromethoxy)benzene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves sequential halogenation and methoxylation of toluene derivatives. Key steps include:
- Chlorination: Controlled introduction of chlorine atoms using reagents like Cl₂ or SO₂Cl₂ under UV light or thermal activation. The molar ratio of chlorine to precursor (e.g., para-xylene) significantly impacts regioselectivity .
- Methoxylation: Reaction with trichloromethylating agents (e.g., CCl₃O⁻) in polar aprotic solvents (e.g., DMSO) at 60–80°C. Yield optimization requires precise pH control (neutral to slightly basic) to minimize hydrolysis of the trichloromethoxy group .
Critical Parameters: - Solvent Effects: Polar solvents enhance electrophilic substitution but may promote side reactions with strong nucleophiles.
- Temperature: Higher temperatures (>100°C) risk decomposition of the trichloromethoxy group.
Q. How can researchers characterize the electronic effects of substituents on the benzene ring in this compound?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Chemical shifts (δ) for aromatic protons and carbons reveal electron-withdrawing/donating effects. For example, the trichloromethoxy group at the 4-position deshields adjacent protons due to its strong -I effect .
- X-ray Crystallography: Determines bond lengths and angles, highlighting resonance interactions between substituents .
- Computational Modeling:
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- Chromatography:
- Elemental Analysis:
- Verifies %C, %H, and %Cl to confirm stoichiometry (C₇H₄Cl₃O₂) .
- Thermogravimetric Analysis (TGA):
Advanced Research Questions
Q. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalytic Cycle:
- Oxidative Addition: Pd⁰ inserts into the C–Cl bond at the 2-position, favored by electron-withdrawing trichloromethoxy groups stabilizing the transition state .
- Transmetallation: Boronic acid derivatives transfer aryl groups to Pd.
- Reductive Elimination: Forms biaryl products.
Key Variables:
- Ligand Selection: Bulky phosphine ligands (e.g., SPhos) enhance selectivity for mono-substituted products .
- Solvent: DMF or THF improves Pd solubility but may compete in coordination.
Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in nucleophilic substitution versus electrophilic aromatic substitution?
Methodological Answer:
- Controlled Kinetic Studies:
- Isotopic Labeling:
- Use ³⁶Cl-labeled compounds to track substitution pathways via radiometric analysis .
- Theoretical Validation:
Q. How does the compound’s environmental persistence correlate with its halogenated structure, and what degradation pathways are feasible?
Methodological Answer:
- Persistence Studies:
- Biodegradation Screening:
Key Physicochemical Properties
Research Gaps and Future Directions
- Biological Activity: Limited data on cytotoxicity or enzyme inhibition; prioritize assays against cytochrome P450 isoforms .
- Green Synthesis: Explore photocatalytic chlorination to reduce Cl₂ usage and waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
